3,5,3',5'-Tetraiodo Thyroacetamide 3,5,3',5'-Tetraiodo Thyroacetamide a thyroid hormone analogue, a Thyroxine impurity.
Brand Name: Vulcanchem
CAS No.: 176258-88-1
VCID: VC0194939
InChI: InChI=1S/C14H9I4NO3/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H2,19,20)
SMILES: C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)N
Molecular Formula: C14H9I4NO3
Molecular Weight: 746.85

3,5,3',5'-Tetraiodo Thyroacetamide

CAS No.: 176258-88-1

Cat. No.: VC0194939

Molecular Formula: C14H9I4NO3

Molecular Weight: 746.85

Purity: > 95%

* For research use only. Not for human or veterinary use.

3,5,3',5'-Tetraiodo Thyroacetamide - 176258-88-1

Specification

CAS No. 176258-88-1
Molecular Formula C14H9I4NO3
Molecular Weight 746.85
IUPAC Name 2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetamide
Standard InChI InChI=1S/C14H9I4NO3/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H2,19,20)
SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)N
Appearance Light Pink Solid
Melting Point >204°C

Introduction

Chemical Structure and Properties

3,5,3',5'-Tetraiodo Thyroacetamide features a complex molecular structure characterized by multiple iodine substitutions. The molecule contains a core diphenyl ether structure with iodine atoms at the 3,5,3',5' positions, resembling the structural framework of thyroid hormones. The presence of an acetamide group distinguishes it from other related thyroid compounds, contributing to its unique chemical behavior and properties.

Structural Identification

The chemical structure of 3,5,3',5'-Tetraiodo Thyroacetamide can be represented through various descriptors, as detailed in Table 1:

Table 1: Key Structural Identifiers of 3,5,3',5'-Tetraiodo Thyroacetamide

ParameterValue
IUPAC Name2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetamide
Chemical FormulaC14H9I4NO3
Molecular Weight746.84 g/mol
Structural ComponentsDiiodophenoxy ring, diiodophenyl ring, acetamide group
Core FrameworkDiphenyl ether with iodine substitutions

The compound's structure features four iodine atoms strategically positioned on two aromatic rings connected by an ether linkage, with an acetamide functional group extending from one of the rings .

Molecular Descriptors

The molecular characteristics of 3,5,3',5'-Tetraiodo Thyroacetamide provide important insights into its potential interactions and behaviors in various systems, as shown in Table 2:

Table 2: Molecular Descriptors of 3,5,3',5'-Tetraiodo Thyroacetamide

DescriptorValueSignificance
XLogP3-AA4.5 Indicates moderately high lipophilicity
Hydrogen Bond Donor Count2 Limited hydrogen bond donation capacity
Hydrogen Bond Acceptor Count3 Moderate hydrogen bond acceptance capacity
Rotatable Bond Count4 Suggests moderate conformational flexibility
Topological Polar Surface Area72.6 Ų Indicates moderate membrane permeability potential
Complexity376 Reflects relatively high structural complexity

These molecular characteristics suggest that 3,5,3',5'-Tetraiodo Thyroacetamide possesses a balance of lipophilic and hydrophilic properties, which may influence its behavior in biological systems and pharmaceutical formulations.

Identification and Nomenclature

3,5,3',5'-Tetraiodo Thyroacetamide is recognized through multiple identification systems and designations, reflecting its significance in chemical and pharmaceutical contexts.

Registry Information

The compound is cataloged in various chemical databases with specific identifiers, as presented in Table 3:

Table 3: Registry Information for 3,5,3',5'-Tetraiodo Thyroacetamide

Identifier TypeValue
CAS Registry Number176258-88-1
PubChem CID71587580
UNIIR88478K81J
DSSTox Substance IDDTXSID30170104
WikidataQ27287964

These standardized identifiers facilitate precise reference to the compound across scientific literature, regulatory documentation, and chemical databases.

Synonyms and Alternative Designations

3,5,3',5'-Tetraiodo Thyroacetamide is known by several alternative names in scientific and commercial contexts, as listed in Table 4:

Table 4: Synonyms and Alternative Names

SynonymContext of Usage
T4-acetamide Common abbreviated reference
Levothyroxine Acetamide Impurity Pharmaceutical quality control context
4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzeneacetamide Alternative structural description
Benzeneacetamide, 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo- Registry naming convention
Levothyroxine sodium impurity, T4-acetamide-[USP] United States Pharmacopeia designation

These various designations reflect the compound's relevance across different scientific and regulatory domains, particularly in pharmaceutical manufacturing and quality control.

Physical and Chemical Characteristics

Understanding the physical and chemical properties of 3,5,3',5'-Tetraiodo Thyroacetamide is essential for its analytical characterization, handling, and application in research and pharmaceutical contexts.

Physical Properties

The compound exhibits distinct physical characteristics that influence its behavior in various environments, as detailed in Table 5:

Table 5: Key Physical Properties

PropertyValueMethod of Determination
Physical StateSolid at standard conditionsPhysical observation
Exact Mass746.6761 Da Computed by PubChem 2.2
Monoisotopic Mass746.6761 Da Computed by PubChem 2.2
Water SolubilityLimited solubilityBased on structural characteristics
UV Absorption Maximum~230 nm Spectrophotometric analysis

The compound's limited water solubility and specific UV absorption characteristics are particularly relevant for analytical method development and pharmaceutical formulation considerations.

Chemical Reactivity

The chemical behavior of 3,5,3',5'-Tetraiodo Thyroacetamide is influenced by its functional groups and structural features, which determine its interactions with other molecules and potential chemical transformations.

Key reactive centers in the molecule include:

  • The acetamide group, which can participate in hydrogen bonding and potentially undergo hydrolysis under specific conditions

  • The phenolic hydroxyl group, which can engage in hydrogen bonding and possibly ionization

  • The four iodine substituents, which influence the electronic distribution within the aromatic rings and may participate in substitution reactions under certain conditions

  • The ether linkage, which provides conformational flexibility and may be susceptible to cleavage under harsh conditions

These reactive characteristics have implications for the compound's stability in pharmaceutical preparations and its analytical detection methods.

Relationship to Levothyroxine

3,5,3',5'-Tetraiodo Thyroacetamide has a significant connection to levothyroxine, a widely used thyroid hormone medication.

Structural Relationship

The structural similarity between 3,5,3',5'-Tetraiodo Thyroacetamide and levothyroxine is noteworthy. Both compounds share the core tetraiodinated diphenyl ether framework that characterizes thyroid hormones, but they differ in their side chain functionality. While levothyroxine features an alanine side chain (creating an amino acid structure), 3,5,3',5'-Tetraiodo Thyroacetamide has an acetamide group . This structural relationship explains why the compound is classified as a thyroid hormone analogue.

Pharmaceutical Significance

Analytical Methods

The detection, identification, and quantification of 3,5,3',5'-Tetraiodo Thyroacetamide require specific analytical approaches, particularly in pharmaceutical quality control contexts.

Chromatographic Analysis

Liquid chromatography (LC) represents a primary analytical technique for the detection and quantification of 3,5,3',5'-Tetraiodo Thyroacetamide, especially in pharmaceutical preparations. Research has demonstrated effective chromatographic separation using the following conditions:

Table 6: Chromatographic Parameters for Analysis

ParameterConditionReference
Column TypeC18
Mobile Phase80:20:0.2 methyl alcohol:DI water:phosphoric acid
Flow Rate1 mL/min
Detection Wavelength230 nm
Extraction SolventMethyl alcohol
Sample Collection MethodGlass fiber filters

These analytical conditions have demonstrated effective separation of 3,5,3',5'-Tetraiodo Thyroacetamide from related compounds, with high extraction efficiencies averaging 100.2% across relevant concentration ranges .

Detection Limits and Quantification

Analytical method validation for 3,5,3',5'-Tetraiodo Thyroacetamide has established specific performance parameters that define the sensitivity and reliability of detection methods, as presented in Table 7:

Table 7: Analytical Performance Parameters

These parameters indicate that the analytical methods can reliably detect and quantify 3,5,3',5'-Tetraiodo Thyroacetamide at low concentrations, which is essential for pharmaceutical quality control .

SupplierProduct PurityPackaging OptionsReference
PharmaffiliatesHigh purity (unspecified)Various sizes available
SVAK Life SciencesVerified stockCustom packaging available
Dalton Research MoleculesHigh quality standardCustom quantities available
ChemHui95%+5g package identified

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